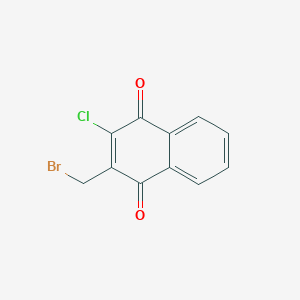![molecular formula C4H6Cl3PS2 B14632348 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride CAS No. 56966-09-7](/img/structure/B14632348.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a chlorinated ethylsulfanyl ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur, followed by the addition of ethyl mercaptan. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonothioic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride is used as a reagent for the synthesis of other organophosphorus compounds. It serves as an intermediate in the preparation of pesticides, herbicides, and flame retardants.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules. It is used in research to understand the mechanisms of action of organophosphorus compounds on biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, the compound is used in the formulation of specialty chemicals, including additives for lubricants and plasticizers. Its unique chemical properties make it valuable in the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic function. This interaction is mediated through the phosphonothioic dichloride group, which reacts with nucleophilic amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonothioic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonothioic dichloride
Uniqueness
Compared to similar compounds, [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride exhibits unique reactivity due to the presence of the ethylsulfanyl group This group influences the compound’s chemical behavior, making it more reactive in certain substitution and oxidation reactions
Propiedades
Número CAS |
56966-09-7 |
|---|---|
Fórmula molecular |
C4H6Cl3PS2 |
Peso molecular |
255.6 g/mol |
Nombre IUPAC |
dichloro-(2-chloro-2-ethylsulfanylethenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H6Cl3PS2/c1-2-10-4(5)3-8(6,7)9/h3H,2H2,1H3 |
Clave InChI |
BEKXBGNEVHAPTP-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CP(=S)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


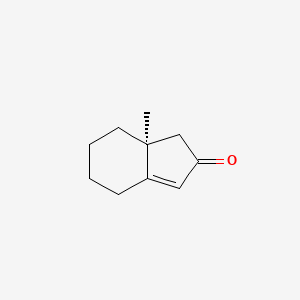

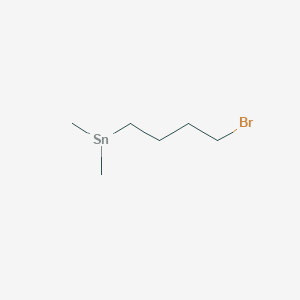
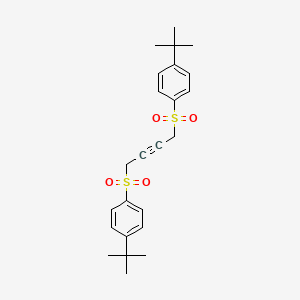
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

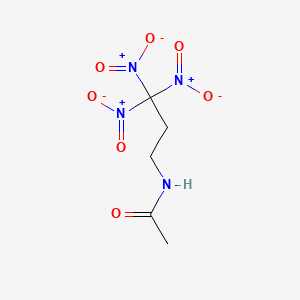


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
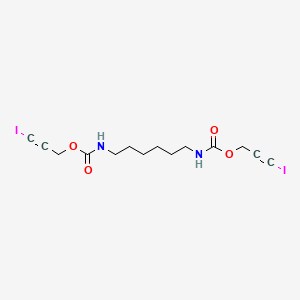
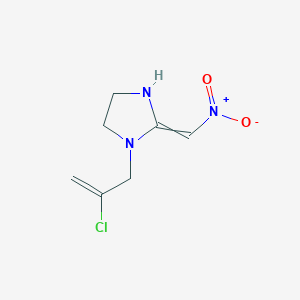
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
